molecular formula C16H16O3 B2393114 2-(2,3-Dimethylphenoxymethyl)benzoic acid CAS No. 938143-50-1

2-(2,3-Dimethylphenoxymethyl)benzoic acid

Cat. No.: B2393114
CAS No.: 938143-50-1
M. Wt: 256.301
InChI Key: NZRMOEVSQVAUGM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxymethyl)benzoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a benzoic acid core substituted with a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxymethyl)benzoic acid typically involves the reaction of 2,3-dimethylphenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dimethylphenol with a benzoic acid derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dimethylphenoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its phenoxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 2-Methyl-3-methoxybenzoic acid

Uniqueness

2-(2,3-Dimethylphenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(2,3-dimethylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-6-5-9-15(12(11)2)19-10-13-7-3-4-8-14(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRMOEVSQVAUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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